molecular formula C20H14ClN3O3S B12140873 (2Z)-6-(2-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12140873
M. Wt: 411.9 g/mol
InChI Key: ICTCAWOIXSMDAM-YVLHZVERSA-N
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Description

The compound (2Z)-6-(2-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic organic compound It features a thiazolo[3,2-b][1,2,4]triazine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the condensation of appropriate benzylidene and thiazolo[3,2-b][1,2,4]triazine derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl alcohol or a benzylamine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl alcohols or benzylamines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a promising scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its heterocyclic core. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-(2-chlorobenzyl)-2-(4-hydroxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-6-(2-chlorobenzyl)-2-(4-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-6-(2-chlorobenzyl)-2-(4-aminobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-6-(2-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substitution pattern The presence of both a chlorobenzyl and a methoxybenzylidene group imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C20H14ClN3O3S/c1-27-14-8-6-12(7-9-14)10-17-19(26)24-20(28-17)22-18(25)16(23-24)11-13-4-2-3-5-15(13)21/h2-10H,11H2,1H3/b17-10-

InChI Key

ICTCAWOIXSMDAM-YVLHZVERSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Origin of Product

United States

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